3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 423.5 g/mol. The compound is characterized by its unique structure, which incorporates both pyrazolo and quinoline moieties, making it a subject of interest in various scientific fields, particularly medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as a pyrazoloquinoline derivative, which may exhibit bioactive properties due to its structural features that allow for interactions with biological targets.
The synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step synthetic routes that may include:
The synthesis can be optimized using various reagents and conditions, such as temperature control and solvent selection, to improve yield and purity. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be represented using various notations:
InChI=1S/C27H25N3O2/c1-17-9-10-19(13-18(17)2)26-23-16-30(15-20-7-5-6-8-25(20)32-4)24-12-11-21(31-3)14-22(24)27(23)29-28-26/h5-14,16H,15H2,1-4H3CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5OC)CThe complexity rating of this compound is noted to be 618, indicating a relatively intricate molecular architecture that could influence its chemical behavior and biological activity.
The compound may undergo various chemical reactions typical for heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Kinetics and thermodynamics play crucial roles in determining product formation.
The mechanism of action for 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline likely involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications to the pyrazoloquinoline core can significantly impact biological activity, making this compound a candidate for further pharmacological studies.
The physical properties of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include:
Chemical properties include stability under various conditions and reactivity towards common reagents. The stability can be influenced by substituents on the aromatic rings and nitrogen atoms in the heterocyclic structure.
The applications of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline are primarily in research settings:
This compound represents an intriguing area for further exploration due to its complex structure and potential bioactivity.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: